PPARα/γ Selectivity Ratio: Tesaglitazar Is the Only Near-Equipotent Dual Agonist Among Clinically Advanced Glitazars
In a standardized cell-based transcriptional reporter assay using a comprehensive 12-concentration dose-response format, tesaglitazar exhibits a PPARα/γ selectivity ratio (EC₅₀ α / EC₅₀ γ) of approximately 1.4, indicative of near-equipotent dual agonism [1]. This contrasts sharply with muraglitazar (ratio ~23.4; strongly γ-biased), aleglitazar (ratio ~0.56; balanced but ~950-fold more potent at PPARα and ~380-fold more potent at PPARγ than tesaglitazar), and the selective PPARγ agonists rosiglitazone (ratio ~61.2; no meaningful PPARα activity) and pioglitazone (ratio ~10; weak PPARα activity with poor maximal fold activation) [2]. The moderate intrinsic potency combined with dual receptor engagement uniquely positions tesaglitazar as a tool to study PPARα/γ co-activation without the confounding supratherapeutic expression of either pathway that is implicated in the toxicity of more potent or imbalanced analogs [3].
| Evidence Dimension | PPARα and PPARγ EC₅₀ values and selectivity ratio (cell-based luciferase reporter assay) |
|---|---|
| Target Compound Data | PPARα EC₅₀ = 4780 nM (MFA = 12); PPARγ EC₅₀ = 3420 nM (MFA = 40); α/γ ratio = 1.4 |
| Comparator Or Baseline | Muraglitazar: PPARα EC₅₀ = 5680 nM, PPARγ EC₅₀ = 243 nM, α/γ ratio = 23.4. Aleglitazar: PPARα EC₅₀ = 5 nM, PPARγ EC₅₀ = 9 nM, α/γ ratio = 0.56. Rosiglitazone: PPARα EC₅₀ = 15000 nM, PPARγ EC₅₀ = 245 nM, α/γ ratio = 61.2. Pioglitazone: PPARα EC₅₀ = 11600 nM, PPARγ EC₅₀ = 1160 nM, α/γ ratio = 10.0. |
| Quantified Difference | Tesaglitazar is the only compound among these with near-unity α/γ selectivity ratio (1.4); muraglitazar is 16.7-fold more γ-selective; aleglitazar is ~950-fold more potent at PPARα and ~380-fold more potent at PPARγ. |
| Conditions | Cell-based transcriptional activation assay with full-length human PPARα and PPARγ; 12-concentration dose-response curves; data from Dietrich et al. ChemMedChem 2012, Table 2 [1][2]. |
Why This Matters
For researchers designing PPAR pharmacology studies, tesaglitazar's unique near-equipotent dual activation profile enables investigation of balanced PPARα/γ co-agonism without the extreme potency (aleglitazar) or γ-skew (muraglitazar) that confound mechanistic interpretation of receptor-specific contributions.
- [1] Dietrich N, Blander G, Haffar T, et al. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors. ChemMedChem. 2012;7(6):1101-1111. doi:10.1002/cmdc.201100598. View Source
- [2] Dietrich N, Blander G, Haffar T, et al. Table 2: EC50 and MFA values for PPARα, PPARγ, and PPARδ across aleglitazar, tesaglitazar, muraglitazar, rosiglitazone, pioglitazone, fenofibric acid, and GW501516. ChemMedChem. 2012;7(6):1101-1111. Available via PMC3504387. View Source
- [3] Gross B, Staels B. PPAR agonists: multimodal drugs for the treatment of type-2 diabetes. Best Pract Res Clin Endocrinol Metab. 2007;21(4):687-710. Review discussing supratherapeutic expression and toxicity of imbalanced dual agonists. View Source
